molecular formula C27H24FN3O2 B2954197 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-07-6

3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2954197
CAS No.: 866728-07-6
M. Wt: 441.506
InChI Key: QNARIASJFCXJGK-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structure, which includes both fluorinated and methoxy-substituted aromatic rings, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through various coupling reactions. Key steps may include:

    Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The dimethylphenyl and fluorophenyl groups can be introduced using Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids with halides.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique chemical properties.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s fluorinated and methoxy-substituted aromatic rings allow it to bind selectively to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide
  • N-(3,4-Dimethylphenyl)-2-(4-(4-fluorophenyl)-1-piperazinyl)acetamide

Uniqueness

Compared to similar compounds, 3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents and its pyrazoloquinoline core. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-16-9-10-18(11-17(16)2)26-21-15-31(14-19-7-5-6-8-22(19)28)23-13-25(33-4)24(32-3)12-20(23)27(21)30-29-26/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNARIASJFCXJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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